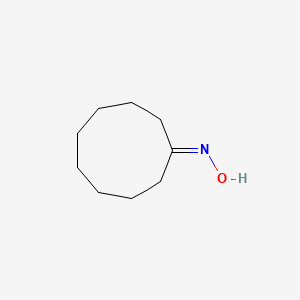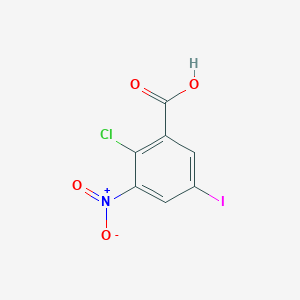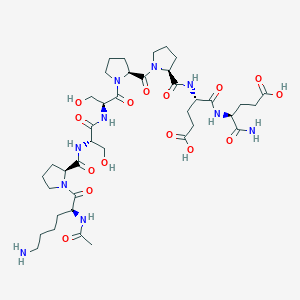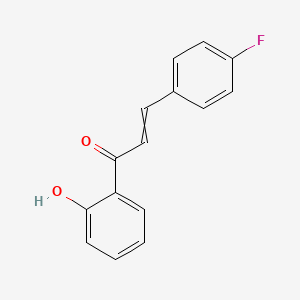
Cyclononanone, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclononanone, oxime is an organic compound with the molecular formula C9H17NO. It is an oxime derivative of cyclononanone, where the oxime functional group (-C=N-OH) is attached to the cyclononanone ring. Oximes are known for their versatility in organic synthesis and their ability to form stable complexes with various metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclononanone, oxime can be synthesized through the reaction of cyclononanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an ethanol solvent and requires heating to reflux for about an hour .
Industrial Production Methods
Industrial production of this compound often involves the Beckmann rearrangement, where cyclononanone oxime is converted to the corresponding amide under acidic conditions. This method is widely used due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclononanone, oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitriles or amides.
Reduction: Reduction of this compound can yield amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride or thionyl chloride.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Amines.
Substitution: Various substituted oximes and derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclononanone, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclononanone, oxime involves the formation of stable complexes with metal ions, which can catalyze various chemical reactions. The oxime group can undergo nucleophilic attack, leading to the formation of intermediates that facilitate further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Cyclononanone, oxime can be compared with other oxime derivatives such as:
- Cyclopentanone oxime
- Cyclohexanone oxime
- Cycloheptanone oxime
Uniqueness
This compound is unique due to its larger ring size, which can influence its reactivity and the types of reactions it undergoes. The larger ring size can also affect its stability and the formation of complexes with metal ions .
List of Similar Compounds
- Cyclopentanone oxime
- Cyclohexanone oxime
- Cycloheptanone oxime
Eigenschaften
CAS-Nummer |
2972-02-3 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
N-cyclononylidenehydroxylamine |
InChI |
InChI=1S/C9H17NO/c11-10-9-7-5-3-1-2-4-6-8-9/h11H,1-8H2 |
InChI-Schlüssel |
DBAFMGRTCBZICI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC(=NO)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)



![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)




![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)


